ETHYL 5-METHOXY-4-OXO-1,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE
Overview
Description
ETHYL 5-METHOXY-4-OXO-1,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by the presence of a methoxy group at the 5-position and an ethyl ester group at the 2-position of the benzopyran ring.
Mechanism of Action
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
As research progresses, we can expect to gain a better understanding of these effects .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
Biochemical Analysis
Biochemical Properties
Ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate can bind to certain proteins, altering their conformation and affecting their biological activity.
Cellular Effects
Ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate has various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate can affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular responses to environmental stimuli.
Molecular Mechanism
The molecular mechanism of action of ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate can activate or inhibit transcription factors, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the body. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety.
Transport and Distribution
Within cells and tissues, ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in certain tissues . The compound’s distribution can influence its bioavailability and therapeutic effects, as well as its potential toxicity.
Subcellular Localization
Ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to particular cellular compartments or organelles through specific targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and cellular energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-METHOXY-4-OXO-1,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-METHOXY-4-OXO-1,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon or specific acids/bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
ETHYL 5-METHOXY-4-OXO-1,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4H-1-Benzopyran-2-carboxylic acid, 5-hydroxy-4-oxo-, ethyl ester
- 4H-1-Benzopyran-2-carboxylic acid, 5-methyl-4-oxo-, ethyl ester
Uniqueness
ETHYL 5-METHOXY-4-OXO-1,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE is unique due to the presence of the methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
ethyl 5-methoxy-4-oxochromene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-3-17-13(15)11-7-8(14)12-9(16-2)5-4-6-10(12)18-11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRFUZPONYSMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203778 | |
Record name | 4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5527-76-4 | |
Record name | 4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5527-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005527764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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